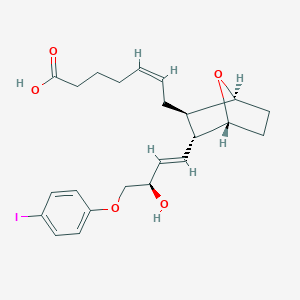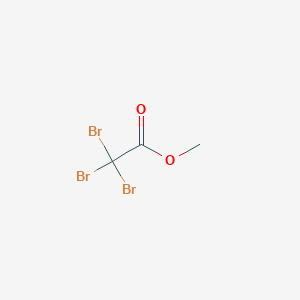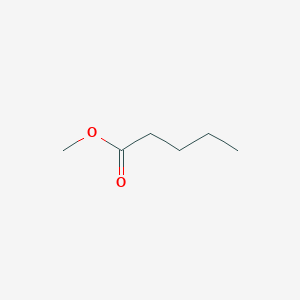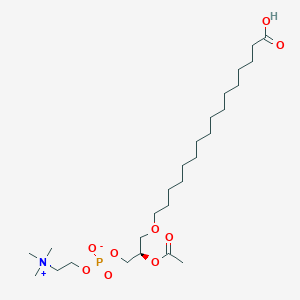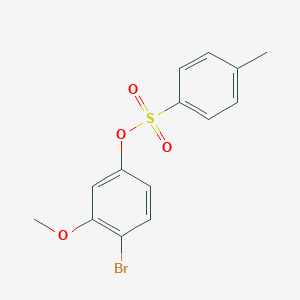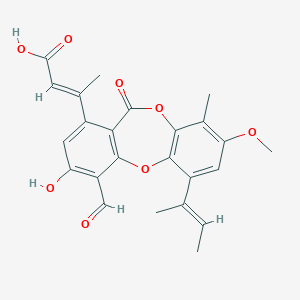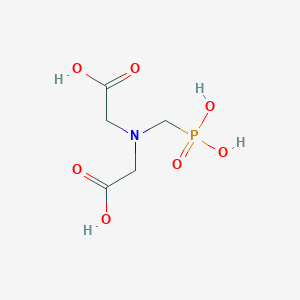
正四十烷
描述
Tetratetracontane is a long-chain alkane consisting of an unbranched chain of 44 carbon atoms . It is the main constituent of essential oils from Euphorbia macroclada . It has a role as a human metabolite .
Molecular Structure Analysis
The molecular formula of Tetratetracontane is CH3(CH2)42CH3 . Its molecular weight is 619.19 . The structure can be viewed using specific software .科学研究应用
C44H90 C_{44}H_{90} C44H90
, 由于其独特的性质,在科学研究中有着广泛的应用。以下是对六种不同应用的全面分析,每种应用都在其自己的部分中详细介绍。相变材料
正四十烷的熔点约为85-87°C ,使其成为以相变材料 (PCM) 形式储存热能的候选材料。PCM 在熔化和冻结过程中吸收和释放热能,正四十烷的高分子量使其具有较大的熔化热。此特性可用于建筑材料以帮助调节室内温度或用于电子设备以管理热量散发。
有机电子学
在有机电子学领域,正四十烷可用作铜酞菁场效应晶体管的钝化层 。此应用利用其绝缘性能来提高载流子迁移率,这对有机晶体管的性能至关重要。
表面科学
正四十烷在金 (Au) 表面形成准二维表面电子体系的能力已通过角分辨光电子能谱进行了研究 。此应用对表面电子行为的研究具有重要意义,这对开发先进的电子和光电子器件至关重要。
精油成分
正四十烷是某些植物物种(如大戟属植物)精油的成分 。精油中存在此类碳氢化合物会影响其挥发性、稳定性和与生物系统的相互作用方式,这对芳香疗法和天然产物化学等领域很重要。
纳米技术
在纳米技术中,正四十烷已被用于通过与特定多金属氧酸盐簇的共吸附在缓冲层上创建孤立的表面活性剂包裹簇 。此应用对于创建具有潜在催化、传感器和电子设备应用的纳米结构至关重要。
安全和危害
When handling Tetratetracontane, one should avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Tetratetracontane is a long-chain alkane consisting of an unbranched chain of 44 carbon atoms It has been used in the field of materials science and electronics, specifically in the passivation layer in copper-phthalocyanine field-effect transistors to improve the charge carrier mobility .
Mode of Action
As a long-chain alkane, tetratetracontane primarily interacts with its environment through van der Waals forces. It can form a layer on surfaces, which can modify the properties of the surface. For example, it has been used to modify the quasi two-dimensional surface electron system on Au(111), which was investigated by angle-resolved photoemission spectroscopy .
Pharmacokinetics
The pharmacokinetics of tetratetracontane are not well-studied, as it is not typically used as a drug or therapeutic agent. As a long-chain alkane, it is likely to have low solubility in water and high solubility in organic solvents. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to low bioavailability .
Result of Action
The primary effects of tetratetracontane are due to its physical properties rather than specific interactions with biological molecules. For example, it can modify the properties of surfaces, as seen in its use in electronics
Action Environment
The action of tetratetracontane can be influenced by environmental factors such as temperature and the presence of other substances. For example, its ability to form a layer on a surface can be affected by the temperature, as well as the presence of other substances on the surface . .
属性
IUPAC Name |
tetratetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFZRSJMDYPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H90 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058640 | |
| Record name | Tetratetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Tetratetracontane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17962 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7098-22-8 | |
| Record name | Tetratetracontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Tetratetracontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRATETRACONTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetratetracontane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetratetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetratetracontane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRATETRACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPX2NM4VIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tetratetracontane?
A1: Tetratetracontane has the molecular formula C44H90 and a molecular weight of 619.23 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tetratetracontane?
A2: Common spectroscopic techniques include: * Infrared Spectroscopy (IR): Provides information about the types of chemical bonds present, particularly sensitive to vibrations of methyl (CH3) and methylene (CH2) groups. This helps identify different crystal phases and characterize disorder in alkyl chains. [, ]* X-ray Diffraction (XRD): Used to identify the crystal structure and study transitions between different phases of tetratetracontane. [, , ]* Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify tetratetracontane in mixtures, especially in natural product extracts. [, , , , , , ]* Near Edge X-ray Absorption Fine Structure (NEXAFS): Can be used to study the electronic structure of tetratetracontane, particularly at interfaces with other materials like metals. []* Ultraviolet Photoemission Spectroscopy (UPS): Provides information about the electronic structure, including occupied molecular orbitals and band structure, of tetratetracontane, especially in thin films. [, , ]
Q3: How does the morphology of tetratetracontane thin films affect its performance in organic field-effect transistors (OFETs)?
A3: The surface morphology of tetratetracontane films significantly influences the performance of OFETs. Highly crystalline tetratetracontane films act as effective passivation layers, reducing trap density at the semiconductor/dielectric interface and leading to enhanced charge carrier mobility and device stability. [, , , ]
Q4: What happens to tetratetracontane when heated in air, and how does this compare to polyethylene?
A4: When heated in air, tetratetracontane undergoes thermooxidative degradation, similar to polyethylene. This process involves both molecular-diminishing and enlargement reactions, with the balance shifting towards enlargement at higher temperatures due to the increasing importance of "peroxide curing". []
Q5: Can tetratetracontane undergo phase transitions?
A5: Yes, tetratetracontane exhibits several solid-solid phase transitions as a function of temperature. These transitions involve changes in the arrangement and packing of molecules within the crystal lattice. [, , , ]
Q6: What are some applications of tetratetracontane in organic electronics?
A6: * Passivation Layer in OFETs: Tetratetracontane acts as a passivation layer on dielectric surfaces, reducing trap states and improving charge carrier mobility and device stability. [, , , ]* Gate Dielectric in OFETs: Its insulating properties make it suitable as a gate dielectric in OFETs. []* Tunneling Layer in Nonvolatile Memories: It can serve as a tunneling layer in organic nonvolatile memories based on floating-gate OFETs. []
Q7: How is tetratetracontane used in studies of molecular self-assembly?
A7: Tetratetracontane is used as a model system to study self-assembly on surfaces, particularly on graphite and graphene. Its well-defined molecular structure and ability to form ordered monolayers make it suitable for investigating the influence of factors like substrate interactions, solvent effects, and molecular structure on self-assembly processes. [, ]
Q8: Is tetratetracontane found in nature, and if so, what are some of its biological activities?
A8: Yes, tetratetracontane is found as a constituent in the essential oils and extracts of various plants [, , , , , , , , , , , , , , ]. Its presence has been linked to various biological activities including antifungal [, ], antibacterial [, ], and antioxidant properties [, ].
Q9: Have there been any computational studies on tetratetracontane?
A9: While computational studies specifically focusing on tetratetracontane's activity are limited in the provided papers, computational chemistry has been used to simulate polyethylene crystal structures and their conformational changes with temperature, providing insights relevant to understanding similar behavior in tetratetracontane. [] Density Functional Theory (DFT) calculations were also used to optimize the structure of thiophene-flanked diazaisoindigo derivatives and study the influence of molecular planarity on their electronic properties, a concept that could be extended to understand the behavior of other organic semiconductors, including those interacting with tetratetracontane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


